molecular formula C15H15N3S B1402860 1,5-Diphenyl-1,3,5-triazinane-2-thione CAS No. 585566-43-4

1,5-Diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B1402860
CAS No.: 585566-43-4
M. Wt: 269.4 g/mol
InChI Key: KTFOZUCIEORERD-UHFFFAOYSA-N
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Description

“1,5-Diphenyl-1,3,5-triazinane-2-thione” is a derivative of triazine . Triazines are a class of nitrogen-containing heterocycles . They have been investigated as biologically active small molecules, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Scientific Research Applications

Synthesis and Isomerization

1,5-Diphenyl-1,3,5-triazinane-2-thione is synthesized from diimines and thiourea, leading to a diastereomeric mixture of triazinane-2-thiones. Notably, solvent-induced cis/trans-isomerization of these compounds has been observed, with the stereochemistry of the trans-diastereoisomer being determined by X-ray crystallographic analysis (Kaboudin et al., 2009).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, such as 5,6-diphenyl-2,3-dihydro(asym)triazine-3-thione, have been employed as gravimetric reagents. They are particularly useful for determining metals like rhenium and palladium in various matrices. These compounds form complexes with metals that can be easily weighed for quantification (Majumdar & Datta, 1978), (Edrissi et al., 1972).

Structural Chemistry

This compound and its derivatives show interesting structural properties. For example, certain derivatives form hydrogen-bonded chains and sheets, as observed in crystallography studies. These properties could be relevant for the development of new materials and in the study of molecular interactions (Zhang et al., 2008).

Catalysis and Reaction Mechanisms

Research has also been conducted on the catalytic effects of certain acids on the synthesis of triazinane-2-thione derivatives. These studies are crucial for understanding reaction mechanisms and improving synthetic methodologies, which can have broader applications in pharmaceuticals and materials science (Abdullayev et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. This line of research is crucial in the search for new antimicrobial agents, which is a significant area in medical research and public health (Babu et al., 2019).

Properties

IUPAC Name

1,5-diphenyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFOZUCIEORERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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